molecular formula C6H10I2N2O2 B043733 N,N'-Ethylenebis(iodoacetamide) CAS No. 7250-43-3

N,N'-Ethylenebis(iodoacetamide)

Cat. No.: B043733
CAS No.: 7250-43-3
M. Wt: 395.96 g/mol
InChI Key: RLFPCLMBTQOMLI-UHFFFAOYSA-N
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Safety and Hazards

N,N’-Ethylenebis(iodoacetamide) is considered hazardous. It may cause skin and eye irritation, and respiratory issues. It is advised to avoid inhalation, ingestion, and skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the above steps on a larger scale, ensuring the purity and yield of the final product through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Common reagents include iodide sources, acetyl chloride, and ethylenediamine.

    Conditions: Reactions are typically carried out under basic conditions to facilitate the substitution and crosslinking processes.

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFPCLMBTQOMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CI)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222812
Record name N,N'-Ethylenebis(iodoacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-43-3
Record name N,N′-1,2-Ethanediylbis[2-iodoacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Ethylenebis(iodoacetamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Ethylene-bis(iodoacetamide)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Ethylenebis(iodoacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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